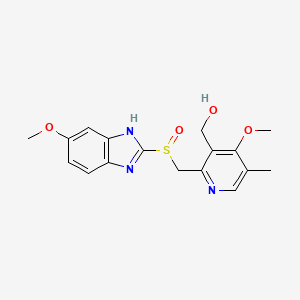

3-Hydroxyomeprazole

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

176219-02-6 |

|---|---|

Formule moléculaire |

C17H19N3O4S |

Poids moléculaire |

361.4 g/mol |

Nom IUPAC |

[4-methoxy-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridin-3-yl]methanol |

InChI |

InChI=1S/C17H19N3O4S/c1-10-7-18-15(12(8-21)16(10)24-3)9-25(22)17-19-13-5-4-11(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20) |

Clé InChI |

IGVYIWUGJPECAJ-UHFFFAOYSA-N |

SMILES canonique |

CC1=CN=C(C(=C1OC)CO)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC |

Origine du produit |

United States |

Enzymatic Biotransformation and Formation Mechanisms of 3 Hydroxyomeprazole

Elucidation of Cytochrome P450 Enzyme Specificity in Omeprazole (B731) Hydroxylation to 3-Hydroxyomeprazole

The hydroxylation of omeprazole to this compound is predominantly carried out by specific cytochrome P450 enzymes. The primary enzyme involved is CYP2C19, with minor contributions from other isoforms like CYP3A4.

Primary Role and Kinetic Characterization of CYP2C19 Isoforms

CYP2C19 is the principal enzyme responsible for the metabolism of numerous clinically used drugs, accounting for approximately 8-10% of their biotransformation. mdpi.com It plays a central role in the hydroxylation of omeprazole. acs.orgresearchgate.net Studies have shown that CYP2C19 exhibits a high affinity for omeprazole, as indicated by a low dissociation constant (Kd) of 8.6 µM. jst.go.jp This high affinity translates to efficient metabolism, with a high maximum reaction velocity (Vmax) and intrinsic clearance (CLint) for omeprazole, confirming that CYP2C19 is the primary catalyst for its metabolism. jst.go.jp

The kinetic parameters of omeprazole hydroxylation by CYP2C19 have been a subject of extensive research. The intrinsic clearance for the formation of 5-hydroxyomeprazole, a related metabolite, is significantly higher for the R-enantiomer of omeprazole compared to the S-enantiomer when catalyzed by CYP2C19. researchgate.net This stereoselectivity is a key feature of CYP2C19-mediated omeprazole metabolism.

Table 1: Kinetic Parameters of Omeprazole Metabolism by CYP2C19

| Parameter | Value | Reference |

|---|---|---|

| Dissociation Constant (Kd) | 8.6 µM | jst.go.jp |

| Intrinsic Clearance (CLint) | 355 mL/min/µmol of CYP2C19 | jst.go.jp |

Investigation of Minor Contributions from Other P450 Isoenzymes (e.g., CYP3A4)

While CYP2C19 is the major player, other P450 isoenzymes, notably CYP3A4, also contribute to the metabolism of omeprazole, including the formation of hydroxylated metabolites. acs.org The contribution of CYP3A4 becomes more significant at higher concentrations of omeprazole. scholaris.ca In vitro studies using human liver microsomes have demonstrated that CYP3A4 can catalyze the 3-hydroxylation of omeprazole. nih.govresearchgate.net However, its primary role in omeprazole metabolism is the formation of omeprazole sulfone. acs.orgnih.gov The intrinsic clearance for sulfone formation by CYP3A4 is about ten times higher for S-omeprazole than for R-omeprazole, highlighting its stereoselective preference. researchgate.net Other P450 enzymes like CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2D6, and CYP2E1 have shown some inhibitory effects on omeprazole metabolism in vitro, but their clinical significance in the formation of this compound is considered minor compared to CYP2C19 and CYP3A4. nih.govresearchgate.netresearchgate.net

Mechanistic Enzymology of this compound Formation

The formation of this compound involves a series of intricate steps within the active site of the metabolizing enzyme, governed by substrate binding dynamics and a well-defined catalytic cycle.

Substrate Binding Dynamics and Active Site Interactions

The binding of omeprazole to the active site of CYP2C19 is a critical initiating step. Omeprazole contains aromatic rings and alkyl groups that interact with hydrophobic residues within the enzyme's active site, which helps to stabilize the binding. mdpi.com Docking simulations have been employed to understand the precise orientation of omeprazole enantiomers within the CYP2C19 active site. acs.org These studies reveal that specific residues, such as F114, directly interact with omeprazole and neighboring residues, thereby stabilizing its binding. nih.gov The binding of omeprazole induces a conformational change in the enzyme, which is a prerequisite for the subsequent catalytic reaction. mdpi.compreprints.org Interactive docking studies have shown that the binding orientations of omeprazole in both CYP2C19 and CYP3A4 are consistent with their known sites of metabolism. researchgate.net

Catalytic Cycle and Reaction Pathway Elucidation

The catalytic cycle of cytochrome P450 enzymes is a well-established process that begins with the binding of the substrate to the ferric heme iron of the enzyme. nih.govmdpi.compreprints.orgoulu.fi This is followed by a one-electron reduction of the heme iron, typically by NADPH-cytochrome P450 reductase. Molecular oxygen then binds to the reduced (ferrous) heme, and a second electron transfer leads to the formation of a highly reactive iron-oxo species. mdpi.compreprints.org This potent oxidizing agent is responsible for the hydroxylation of the substrate. mdpi.compreprints.org In the case of omeprazole, this species abstracts a hydrogen atom from the methyl group at the 3-position of the pyridine (B92270) ring, followed by the rebound of a hydroxyl group to form this compound. The final step is the release of the product, returning the enzyme to its initial state. mdpi.compreprints.org

Impact of Genetic Polymorphism on this compound Formation Rates in In Vitro and Animal Models

Genetic variations in the CYP2C19 gene can significantly alter the enzyme's activity, leading to pronounced inter-individual differences in the rate of this compound formation. mdpi.com

Individuals can be classified into different metabolizer phenotypes based on their CYP2C19 genotype, including poor, intermediate, extensive, and ultrarapid metabolizers. researchgate.net In vitro studies using cell lysates from HEK293 cells expressing different CYP2C19 variants have demonstrated that some variants exhibit significantly lower catalytic activity for omeprazole hydroxylation compared to the wild-type enzyme (CYP2C19.1). nih.gov For instance, the H251Q and A297V variants showed the lowest catalytic activity. nih.gov

Animal models have also been instrumental in understanding the in vivo consequences of CYP2C19 polymorphism. Transgenic mice expressing the human CYP2C19 gene have been developed to study its effects. researchgate.net Studies in cynomolgus macaques, which also exhibit CYP2C19 polymorphisms, have shown inter-individual variability in omeprazole metabolism. a2bchem.com These models provide a platform to investigate how specific genetic variants affect the pharmacokinetics of omeprazole and the formation rates of its metabolites, including this compound.

**Table 2: Relative Catalytic Activity of CYP2C19 Variants in Omeprazole Hydroxylation***

| CYP2C19 Variant | Relative Catalytic Activity (%) |

|---|---|

| CYP2C19.1 (Wild-type) | 100 |

| M339T | ~100 |

| H251Q | <20 |

| A297V | <20 |

*Data derived from in vitro experiments measuring the production of 5-hydroxy-omeprazole from omeprazole in HEK293 cells expressing different CYP2C19 variants. nih.gov

Differential Formation Rates Across CYP2C19 Genotypes in Recombinant Systems

The genetic variations within the CYP2C19 gene result in alleles that can produce enzymes with altered catalytic activities. Studies utilizing recombinant enzyme systems, where specific CYP2C19 variants are expressed in controlled environments like yeast or E. coli cells, have been instrumental in quantifying these differences. nih.govpharmgkb.org These systems allow for the precise determination of kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), which describe the enzyme's affinity for the substrate and its maximum catalytic rate, respectively.

For instance, research on the functional effects of CYP2C19 alleles on omeprazole hydroxylation has revealed significant differences in kinetic values. A study using recombinant CYP2C19 variants expressed in yeast cells demonstrated that the CYP2C19.19 variant had a significantly higher Km value for omeprazole 5-hydroxylation compared to the wild-type CYP2C19.1B, indicating a lower affinity for the substrate. nih.gov Conversely, the Vmax for the CYP2C19.19 variant was higher, while the intrinsic clearance (Vmax/Km) was comparable to the wild-type. nih.gov In contrast, the kinetic parameters for the CYP2C19.18 variant were similar to the wild-type. nih.gov

Another variant, CYP2C1926, identified in a Vietnamese individual, showed a significant 2.6-fold decrease in Vmax for omeprazole metabolism when studied in a recombinant E. coli expression system. frontiersin.orgpharmgkb.org The CYP2C1917 allele is associated with increased enzyme activity, leading to an ultrarapid metabolizer phenotype. frontiersin.orgnih.gov

These findings from recombinant systems underscore the direct impact of CYP2C19 genetic polymorphisms on the rate of this compound formation.

Table 1: Kinetic Parameters of Omeprazole Hydroxylation by Recombinant CYP2C19 Variants

This table is interactive. Users can sort columns to compare the kinetic properties of different CYP2C19 variants.

| CYP2C19 Variant | Km (μM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Vmax/Km, μL/min/pmol CYP) | Fold Change vs. Wild-Type (Vmax) | Source |

|---|---|---|---|---|---|

| CYP2C19.1B (Wild-Type) | 1.46 | 8.09 | 5.45 | - | nih.gov |

| CYP2C19.18 | Similar to Wild-Type | Similar to Wild-Type | Similar to Wild-Type | ~1 | nih.gov |

| CYP2C19.19 | ~2.19 (1.5-fold higher) | ~14.56 (1.8-fold higher) | Comparable to Wild-Type | ~1.8 | nih.gov |

| CYP2C19*26 | Not Reported | 2.6-fold lower | Not Reported | ~0.38 | frontiersin.orgpharmgkb.org |

Phenotypic Characterization in Preclinical Animal Models Bearing CYP2C19 Variants

To bridge the gap between in vitro findings and clinical outcomes, preclinical animal models are employed. These models, particularly those expressing human CYP variants, are valuable for studying the in vivo consequences of genetic polymorphisms on drug metabolism. For example, cynomolgus monkeys and common marmosets exhibit polymorphic CYP2C19-dependent omeprazole oxidation, showing individual variations similar to humans. nih.gov

Studies using liver microsomes from these non-human primates have shown significant differences in R- and S-omeprazole 5-hydroxylation activities among animals with different genotypes for their respective P450 2C19 genes. nih.gov Correlation and kinetic analyses have confirmed a high affinity of polymorphic cynomolgus monkey and marmoset liver microsomal P450 2C19 enzymes for omeprazole 5-hydroxylation. nih.gov

While direct studies on this compound formation in animal models with specific human CYP2C19 variants are not extensively detailed in the provided search results, the use of such models for other CYP substrates is a well-established practice. For instance, mice deficient in the Constitutive Androstane (B1237026) Receptor (CAR), a regulator of CYP enzymes, have been used to study the metabolism of omeprazole. uu.nl These models help to dissect the complex interplay between genetic factors and regulatory pathways in vivo. The development of humanized mouse models, where the murine Cyp genes are replaced with their human counterparts, offers a more direct way to study the impact of human CYP2C19 genotypes on this compound formation in a living organism.

In Vitro Model Systems for Studying this compound Biogenesis

A variety of in vitro model systems are utilized to investigate the metabolic pathways of drugs like omeprazole, each offering a unique balance of physiological relevance, complexity, and throughput. dls.com

Recombinant Enzyme Expression Systems

Recombinant enzyme systems are a cornerstone for studying the specific contribution of individual enzymes to drug metabolism. oulu.fi These systems involve expressing a single human CYP enzyme, such as CYP2C19, in a host cell line that lacks endogenous P450 activity, like certain strains of E. coli or insect cells. pharmgkb.orgoulu.fi This approach allows for the unambiguous characterization of a specific enzyme's catalytic activity towards a substrate without confounding metabolic activities from other enzymes. doi.org

These systems have been crucial in determining the kinetic parameters (Km and Vmax) for the formation of this compound by various CYP2C19 genetic variants, as detailed in section 2.3.1. frontiersin.orgnih.gov They are also used to assess the inhibitory potential of other compounds on this compound formation, providing insights into potential drug-drug interactions. researchgate.net

Hepatic Microsomal and Cytosolic Preparations

Human liver microsomes (HLM) are subcellular fractions derived from the endoplasmic reticulum of hepatocytes and contain a rich complement of Phase I drug-metabolizing enzymes, including CYPs. dls.comtandfonline.com HLMs are a standard and widely used in vitro tool in drug discovery to evaluate metabolic stability and profile metabolites. researchgate.nettandfonline.com They allow for the study of this compound formation in a more complex environment than recombinant enzymes, as multiple CYP enzymes are present.

Primary Hepatocyte Cultures and Advanced 3D In Vitro Models

Primary human hepatocytes are considered the "gold standard" for in vitro drug metabolism studies because they contain the full spectrum of metabolic enzymes and cofactors in their natural cellular environment. dls.comfrontiersin.org They can be cultured in traditional 2D monolayers or in more advanced 3D spheroid systems. frontiersin.org

Studies comparing different liver cell models have shown that primary hepatocytes, particularly in 3D cultures, exhibit higher basal CYP activities and better reflect in vivo inducibility compared to hepatocarcinoma cell lines like HepG2. frontiersin.org For instance, the formation rate of 5-hydroxyomeprazole, a marker for CYP2C19 activity, was found to be higher in 3D-cultured primary hepatocytes than in 2D cultures. frontiersin.org These advanced models, along with microfluidic "organ-on-a-chip" systems that can co-culture intestinal and liver cells, offer a more physiologically relevant environment to study the complete process of drug absorption and first-pass metabolism, including the formation of this compound. researchgate.net

Pharmacokinetic Characterization of 3 Hydroxyomeprazole in Preclinical Research Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in Animal Species

The ADME profile of 3-hydroxyomeprazole is intrinsically linked to the metabolism of its parent compound, omeprazole (B731). Omeprazole is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, to form this compound and omeprazole sulfone. mdpi.comresearchgate.net

Direct pharmacokinetic studies detailing the half-life, clearance, and volume of distribution specifically for this compound in preclinical models are not extensively documented in publicly available literature. However, studies on the parent drug, omeprazole, provide indirect information. For instance, in horses, omeprazole is extensively metabolized to hydroxyomeprazole (B127751) and omeprazole sulfone, with the parent drug's plasma clearance being successfully predicted using in vitro equine hepatocyte models. researchgate.networktribe.com The intrinsic clearance (Clint) of omeprazole, which leads to the formation of its metabolites, has been measured in fresh and cryopreserved equine hepatocytes. nih.gov In one study, the mean Clint for omeprazole was 21.3 ± 6.7 µL/min/106 cells in fresh hepatocytes and 18.7 ± 4.0 µL/min/106 cells in cryopreserved hepatocytes, indicating that the formation of metabolites like this compound is a rapid process. nih.gov

In a comparative study involving several animal species, the formation of 5-hydroxyomeprazole (an isomer of this compound) was evaluated. While not identical, this data provides insights into the general behavior of hydroxylated metabolites. The area under the plasma concentration-time curve (AUC) ratio of 5-hydroxyomeprazole to omeprazole was highest in mice (3.94) and rats (1.81), suggesting significant metabolite exposure in these rodent species compared to dogs (0.276), monkeys (0.387), and microminipigs (0.231). icdst.org This indicates substantial inter-species variation in the systemic exposure to hydroxylated metabolites of omeprazole.

Following administration of omeprazole, its metabolites are distributed throughout the body. Autoradiography studies in mice with radiolabelled omeprazole showed initial distribution in the blood and most organs. hres.ca After 16 hours, radioactivity was primarily found in the stomach wall, and it was largely eliminated by 48 hours. hres.ca Penetration of omeprazole and its metabolites across the blood-brain barrier was observed to be low. hres.ca A study specifically profiling omeprazole metabolites in mouse brain and plasma confirmed the presence of seventeen metabolites, including hydroxylated forms, in both matrices. nih.gov Interestingly, the study noted that some metabolites were found only in plasma, while others were found only in the brain, suggesting differential distribution and retention. nih.gov The brain-to-plasma partition coefficient (Kp) for the parent drug omeprazole was low, but the presence of its metabolites in the brain indicates they can cross the blood-brain barrier to some extent. nih.gov In pigs, significant levels of 5-hydroxyomeprazole were detected in splenocytes, with profiles similar to those in hepatocytes. biorxiv.org

The excretion of omeprazole metabolites occurs through both renal and fecal pathways. In rats and dogs, approximately 20-30% of an administered omeprazole dose is excreted as urinary metabolites, with the remainder eliminated via biliary excretion into the feces. hres.ca Elimination is typically complete within 72 hours. hres.ca Studies in humans, which can inform preclinical expectations, show that about 77-80% of an omeprazole dose is recovered in the urine as metabolites, with the remaining 20% found in the feces. hres.canih.gov Unchanged omeprazole is rarely detected in urine. nih.gov The recovery of hydroxyomeprazole specifically in human urine during the first 12 hours has been shown to vary between 4.6% and 15.5% of the administered dose. nih.gov Animal models generally tend to underpredict the urinary excretion of unchanged drugs in humans, but drugs with high urinary excretion in animals are likely to have high urinary excretion in humans as well. nih.gov

Comparative Pharmacokinetics of this compound Across Diverse Preclinical Animal Models (e.g., Rodents, Canines, Non-Human Primates)

Significant species differences exist in the pharmacokinetics of omeprazole and, by extension, its metabolite this compound. The metabolic pathways and their rates vary considerably across preclinical models. icdst.orgnih.gov

A study comparing omeprazole pharmacokinetics in mice, rats, dogs, monkeys, and microminipigs revealed substantial differences in metabolite formation. icdst.org The AUC ratio of 5-hydroxyomeprazole to the parent drug was markedly higher in rodents (mice and rats) than in non-rodent species like dogs and monkeys. icdst.org This suggests that rodents produce a higher systemic exposure to this hydroxylated metabolite relative to the parent drug compared to canines or primates. In vitro studies using liver microsomes showed that the intrinsic clearance of omeprazole was approximately 6-fold higher in mice and rats and 4-fold higher in monkeys compared to humans, whereas dogs and microminipigs had clearance values more similar to humans. icdst.org These differences in metabolic rates directly impact the formation and subsequent pharmacokinetic profile of this compound across species. researchgate.netnih.gov

In equine studies, this compound was identified as a metabolite, and in vitro systems using horse liver cells were effective in predicting the in vivo clearance of the parent drug, highlighting the importance of species-specific models for accurate pharmacokinetic assessment. worktribe.comnih.gov

| Species | Parameter | Value | Reference |

|---|---|---|---|

| Mouse | AUC0-24h Ratio (5-hydroxyomeprazole/omeprazole) | 3.94 | icdst.org |

| Rat | AUC0-24h Ratio (5-hydroxyomeprazole/omeprazole) | 1.81 | icdst.org |

| Dog | AUC0-24h Ratio (5-hydroxyomeprazole/omeprazole) | 0.276 ± 0.047 | icdst.org |

| Monkey | AUC0-24h Ratio (5-hydroxyomeprazole/omeprazole) | 0.387 ± 0.109 | icdst.org |

| Microminipig | AUC0-24h Ratio (5-hydroxyomeprazole/omeprazole) | 0.231 ± 0.070 | icdst.org |

| Rat | Metabolite Excretion (Urine) | ~20-30% of dose | hres.ca |

| Dog | Metabolite Excretion (Urine) | ~20-30% of dose | hres.ca |

Interplay of Drug Transporters in the Disposition of this compound in Research Models

Drug transporters play a critical role in the absorption, distribution, and excretion of drugs and their metabolites. nih.gov Efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) are particularly important as they can limit the oral bioavailability and tissue penetration of their substrates. nih.govmdpi.com

Advanced Analytical Methodologies for the Quantification of 3 Hydroxyomeprazole in Research Matrices

State-of-the-Art Chromatographic Separations

Chromatography is the cornerstone for the analysis of 3-Hydroxyomeprazole, enabling its separation from the parent compound, other metabolites, and endogenous components within a biological sample. The choice of chromatographic technique is dictated by the complexity of the matrix and the specific analytical goals, such as throughput, resolution, and stereoisomeric analysis.

High-Performance Liquid Chromatography (HPLC) remains a widely used and robust technique for the quantification of drug metabolites. Coupled with conventional detectors, it provides reliable and accessible analytical solutions.

UV Detection: HPLC with Ultraviolet (UV) detection is the most common approach for analyzing omeprazole (B731) and its metabolites, including this compound. juniperpublishers.com Since these compounds possess chromophores, they absorb light in the UV spectrum, allowing for their detection and quantification. sci-hub.se The selection of an appropriate wavelength, typically around 302 nm for omeprazole and its metabolites, is crucial for achieving optimal sensitivity. researchgate.net Methods have been developed for the simultaneous determination of omeprazole and its primary metabolites in human plasma. researchgate.net These methods are validated for parameters like linearity, precision, and accuracy to ensure their suitability for quality control and research applications. researchgate.net

A simple, rapid, and sensitive HPLC-UV method was developed for the simultaneous determination of omeprazole and its two main metabolites, including hydroxyomeprazole (B127751), in human plasma. The minimum detection limits were found to be 10 ng/mL for omeprazole and 15 ng/mL for hydroxyomeprazole. researchgate.net

| Parameter | Condition |

| Column | µBondapak C18 reversed-phase (4.6 mm i.d., 250 mm; 10 µm) |

| Mobile Phase | 0.05 M phosphate (B84403) buffer (pH 7.5) and acetonitrile (B52724) (75:25, v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 302 nm |

| LOD | 15 ng/mL (Hydroxyomeprazole) |

| LLOQ | 5 ng/mL (5-OH-OMP), 5 ng/mL (OMP-S), 10 ng/mL (OMP) |

| Linear Range | 50–2000 ng/mL (Omeprazole) |

| Data from a study on the simultaneous determination of omeprazole and its metabolites in human plasma. researchgate.net |

Fluorescence Detection: While less common for this specific compound, fluorescence detection offers significantly higher sensitivity (10-1000 times that of UV) for analytes that are naturally fluorescent or can be derivatized with a fluorescent tag. juniperpublishers.com this compound does not have strong native fluorescence, which would necessitate a derivatization step to utilize this highly sensitive detection method. juniperpublishers.com

Electrochemical Detection (ECD): ECD measures the current associated with the oxidation or reduction of solutes, offering high sensitivity for electroactive compounds. juniperpublishers.comnews-medical.net The suitability of ECD depends on the voltammetric characteristics of the analyte. juniperpublishers.com While powerful, ECD can be sensitive to changes in the mobile phase composition and flow rate, requiring careful method development. juniperpublishers.com

Ultra-Performance Liquid Chromatography (UPLC), also referred to as Ultra-High-Performance Liquid Chromatography (UHPLC), utilizes columns packed with sub-2 µm particles. This technology leads to significant improvements in analytical performance compared to traditional HPLC. The primary advantages include much faster analysis times (run times of 3 minutes or less are common), higher resolution for complex mixtures, and increased sensitivity. nih.gov

In the context of this compound analysis, UPLC is typically coupled with mass spectrometry to leverage its speed for high-throughput applications, such as pharmacokinetic studies. nih.govresearchgate.net For instance, a UHPLC-MS/MS method was established for the simultaneous quantification of four probe drugs and their metabolites, including omeprazole and 5'-hydroxy omeprazole, in rat plasma with a total run time of only 3.0 minutes. nih.gov

| Parameter | Condition |

| System | UHPLC |

| Column | ZORBAX Eclipse Plus C18 Rapid Resolution HD (gradient elution) |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile |

| Run Time | 3.0 min |

| Application | Pharmacokinetic study of probe drugs and metabolites in rat plasma |

| Data from a UHPLC-MS/MS method for CYP450 probe drugs and their metabolites. nih.gov |

Omeprazole is a chiral molecule due to its sulfoxide (B87167) group and is administered as a racemic mixture of (R)- and (S)-enantiomers. nih.gov Metabolism of omeprazole is stereoselective, meaning the formation and clearance of its metabolites, including this compound, can differ between the enantiomers. Therefore, chiral chromatography is essential for investigating the stereoselective pharmacokinetics of omeprazole.

Chiral stationary phases (CSPs) are used to separate the enantiomers. mdpi.com These can be based on various selectors, such as polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on silica), proteins, or cyclodextrins. mdpi.comresearchgate.net Studies have successfully developed HPLC methods using CSPs to separate the enantiomers of omeprazole and its primary metabolite, 5-hydroxyomeprazole, in plasma samples. nih.gov A column-switching HPLC method with UV detection has been reported for determining the concentrations of (R)- and (S)-omeprazole and their main metabolites. nih.gov

| Parameter | Condition |

| Technique | Column-switching reversed-phase HPLC |

| Chiral Column | Shiseido CD-ph chiral column (5 µm, 150 mm × 4.6 mm i.d.) |

| Mobile Phase | Phosphate buffer:methanol (B129727) (45:55, v/v, pH 5.0) |

| Detection | UV |

| Analytes | (R)- and (S)-omeprazole, (R)- and (S)-5-hydroxyomeprazole |

| LOQ | 5 ng/mL for all analytes |

| Data from a chiral assay of omeprazole and its metabolites. nih.gov |

High-Sensitivity Mass Spectrometry Applications

Mass spectrometry (MS) has become the gold standard for bioanalysis due to its unparalleled sensitivity and selectivity. When coupled with liquid chromatography, it provides a powerful tool for quantifying metabolites like this compound, even at very low concentrations in complex biological matrices.

LC-MS/MS is the definitive technique for the quantitative analysis of drugs and metabolites in biological fluids. researchgate.net It utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (typically the protonated molecule [M+H]⁺ of the analyte) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This process provides exceptional selectivity and sensitivity, minimizing interference from the sample matrix. scispace.com

Numerous LC-MS/MS methods have been developed and validated for the simultaneous determination of omeprazole and its metabolites in plasma. nih.govjst.go.jpnih.gov These methods involve a sample preparation step, such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), followed by rapid chromatographic separation and MS/MS detection. nih.govnih.gov

| Parameter | Value |

| Technique | Triple Quadrupole Tandem Mass Spectrometry |

| Ionization Mode | Positive Ion Mode (ESI+) |

| Precursor Ion (m/z) for Omeprazole | 346.30 |

| Product Ion (m/z) for Omeprazole | 198.05 |

| Application | Determination of omeprazole enantiomers in plasma and oral fluid |

| Data from an LC-MS/MS method for omeprazole enantiomers. nih.gov |

High-Resolution Accurate Mass Spectrometry (HRAMS), using technologies like Orbitrap or Time-of-Flight (TOF) mass analyzers, provides mass measurements with very high accuracy (typically <5 ppm). azolifesciences.com This capability allows for the determination of an analyte's elemental composition from its exact mass, which is a powerful tool for confirming the identity of known metabolites and identifying unknown ones. azolifesciences.comnih.gov

HRAMS is particularly valuable for metabolite profiling studies. bio-conferences.org In an untargeted approach, the instrument collects full-scan, high-resolution mass spectra of all ions in a sample. This data can then be retrospectively analyzed to search for predicted metabolites or to identify novel metabolic pathways without prior knowledge of the compounds of interest. researchgate.net For example, UPLC-HRMS has been successfully used to detect and profile omeprazole metabolites in human urine samples, with tandem mass spectrometry (MS/MS) employed to elucidate the structures of novel metabolites by analyzing their fragment ions. bio-conferences.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While Liquid Chromatography-Mass Spectrometry (LC-MS) is the predominant technique for the analysis of this compound, the use of Gas Chromatography-Mass Spectrometry (GC-MS) is theoretically possible but not commonly applied. GC-MS is a powerful analytical tool for volatile and semi-volatile organic compounds. thermofisher.combath.ac.uk Compounds like this compound are not inherently volatile due to their polarity and thermal instability. cabidigitallibrary.org

For GC-MS analysis to be feasible, such non-volatile compounds must first be chemically modified into more volatile and thermally stable derivatives. cabidigitallibrary.org This process, known as derivatization, is a critical step. Common techniques include silylation, which can make compounds like carbohydrates suitable for GC analysis. cabidigitallibrary.org While predicted GC-MS spectra for non-derivatized and derivatized this compound exist, established and validated GC-MS methods for its quantification in research matrices are not prevalent in the scientific literature. hmdb.ca The additional, and sometimes complex, derivatization step often makes LC-MS a more direct and preferred method for this type of analyte. researchgate.net

Comprehensive Sample Preparation Strategies for Diverse Research Matrices

Effective sample preparation is critical for accurate quantification of this compound, as it removes interfering substances from complex biological matrices. The primary goals are to isolate and concentrate the analyte, ensuring compatibility with the analytical instrument. phenomenex.com The choice of method depends on the matrix, the required sensitivity, and the nature of the analyte.

Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction Optimization

Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) are the most common techniques for preparing samples containing this compound. scielo.br

Protein Precipitation (PPT): This is a rapid and straightforward method for removing proteins from plasma samples prior to analysis. It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma sample. nih.govnih.gov For instance, in a method for simultaneously determining omeprazole and its metabolites, analytes were extracted from plasma using protein precipitation with acetonitrile. nih.gov The sample is vortexed and then centrifuged at high speed to pellet the precipitated proteins, after which the supernatant containing the analyte is collected for analysis. nih.govmdpi.com While simple, PPT may result in less clean extracts compared to LLE or SPE, potentially leading to higher matrix effects. nih.gov

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. phenomenex.com For this compound and its parent compound, LLE is a widely used technique. nih.govresearchgate.net A common procedure involves adjusting the pH of the plasma sample to an alkaline state before extracting with an organic solvent like ethyl acetate (B1210297) or a mixture of ethyl acetate and t-butyl methyl ether. scielo.brscielo.brscielo.br For example, one method extracts this compound from plasma using ethyl acetate after alkalinization with Tris buffer (pH 9.5). scielo.br The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection. scielo.brscielo.br LLE generally provides cleaner extracts than PPT and can achieve high recovery rates. scielo.brresearchgate.net

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample cleanup method that provides cleaner extracts and higher concentration factors compared to PPT and LLE. scielo.brnih.gov It utilizes a solid sorbent material packed into a cartridge or plate to retain the analyte from the liquid sample. nih.gov For this compound, polymeric sorbents like Oasis HLB (hydrophilic-lipophilic balanced) or reversed-phase silica-based sorbents (e.g., C8 or C18) are frequently used. nih.govresearchgate.netniph.go.jp A typical SPE procedure involves:

Conditioning the sorbent with methanol followed by water.

Loading the pre-treated plasma sample.

Washing the cartridge with a weak solvent to remove interferences.

Eluting the analyte of interest with a strong organic solvent like methanol or acetonitrile. niph.go.jp

The eluate is then evaporated and reconstituted for analysis. niph.go.jp SPE methods can be automated, increasing throughput for studies with large numbers of samples. nih.gov

| Technique | Matrix | Key Reagents/Sorbents | Reported Recovery (%) | Reference |

|---|---|---|---|---|

| Protein Precipitation (PPT) | Plasma | Acetonitrile | Not specified, but used for validation | nih.gov |

| Liquid-Liquid Extraction (LLE) | Plasma | Ethyl acetate, Tris buffer (pH 9.5) | 64.3 - 73.2 | scielo.br |

| Liquid-Liquid Extraction (LLE) | Liquid Culture Medium | Ethyl acetate: t-butyl methyl ether (9:1) | 62.3 - 76.6 | scielo.br |

| Solid-Phase Extraction (SPE) | Plasma | Oasis HLB cartridges | >90 (generic method) | researchgate.net |

| Solid-Phase Extraction (SPE) | Plasma | μBondapak C18 | >96 | parsbiopharmacy.com |

Sample Preparation for Other Matrices:

Liver Homogenates: For tissue samples like liver, the first step is homogenization in a suitable buffer (e.g., ice-cold PBS) to create a uniform lysate. mdpi.com Following homogenization, protein precipitation with a solvent like acetonitrile is a common approach to extract the analyte from the complex tissue matrix. mdpi.com The mixture is then centrifuged, and the supernatant is processed for analysis. mdpi.com

Cell Lysates: For in vitro studies using cell cultures, such as HEK293 cells, sample preparation involves lysing the cells and extracting the analytes. niph.go.jpniph.go.jp This can be achieved by adding an extraction solution (e.g., a mixture of sodium acetate, acetonitrile, and methanol) to the cell pellet, followed by vortexing and filtration to remove cell debris before analysis. niph.go.jp

Urine from Animal Studies: Urine samples are generally less complex than plasma or tissue homogenates. wvs.academy A "dilute-and-shoot" approach is often sufficient, where the urine sample is centrifuged, diluted with a buffer or mobile phase, and mixed with an internal standard before being injected directly into the analytical system. nih.gov For some applications, a simple extraction with acetonitrile may be used to precipitate any minor proteins or interfering substances. nih.gov

Microextraction Techniques (e.g., SPME, µLLE)

Microextraction techniques are miniaturized versions of conventional extraction methods, designed to significantly reduce solvent consumption and sample volume, aligning with green analytical chemistry principles. mdpi.comunich.it

Microextraction by Packed Sorbent (MEPS): MEPS is a miniaturization of SPE where a small amount of sorbent (around 1 mg) is packed into a syringe. mdpi.comresearchgate.net This technique has been successfully applied to the analysis of omeprazole enantiomers in plasma and oral fluid. nih.gov The procedure involves drawing and ejecting the sample through the sorbent multiple times to concentrate the analyte. After washing, the analyte is eluted with a small volume of solvent. nih.gov MEPS is automatable, rapid, and cost-effective, with reported extraction recoveries for omeprazole between 94% and 98% using a C8 sorbent. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME): In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. The fine droplets of the extraction solvent provide a large surface area for rapid analyte transfer. While not specifically documented for this compound, DLLME has been applied to the parent compound, omeprazole, using graphene oxide as a sorbent in a related technique called dispersive solid-phase microextraction. nsmsi.ir

Rigorous Method Validation for Quantitative Bioanalytical Research

To ensure the reliability of quantitative data in research, analytical methods must be rigorously validated according to guidelines from regulatory bodies like the FDA. nih.govresearchgate.net Validation demonstrates that the method is suitable for its intended purpose. Key parameters include linearity, accuracy, precision, matrix effects, and stability. nih.gov

Linearity and Sensitivity: The linearity of a method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. nih.gov For this compound, methods typically demonstrate linearity over a wide concentration range, for example, from 1.0 to 1000 ng/mL in human plasma, with a correlation coefficient (r²) greater than 0.99. nih.govebi.ac.uk The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (typically within ±20%). nih.gov For this compound, LLOQs are commonly reported at 1 ng/mL. nih.govebi.ac.uk

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the nominal (true) value, expressed as a percentage. nih.gov Precision measures the degree of scatter between a series of measurements, expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.gov Both are assessed at multiple quality control (QC) concentrations (low, medium, and high). For a method to be considered reliable, accuracy is typically required to be within ±15% (±20% at the LLOQ), and precision (RSD) should not exceed 15% (20% at the LLOQ). nih.gov Validated methods for this compound consistently meet these criteria for both intra-day (within a single day) and inter-day (across multiple days) assessments. nih.govmdpi-res.com

Matrix Effects: The matrix effect is the suppression or enhancement of analyte ionization in the mass spectrometer due to co-eluting endogenous components from the biological sample. jst.go.jp It is assessed by comparing the analyte response in a post-extraction spiked sample to the response in a neat solution. jst.go.jp For this compound, matrix effects are generally found to be minimal or well-controlled in validated methods, often with variation below 15%. nih.gov

Stability: Stability experiments are conducted to evaluate the integrity of the analyte in the biological matrix under various conditions that may be encountered during sample handling and storage. nih.gov This includes:

Freeze-Thaw Stability: Assesses degradation after repeated cycles of freezing and thawing. mdpi-res.com

Short-Term (Bench-Top) Stability: Evaluates stability at room temperature for a period reflecting sample processing time. mdpi-res.com

Long-Term Stability: Determines how long samples can be stored at a low temperature (e.g., -70°C or -80°C) without degradation. nih.gov

Post-Preparative Stability: Assesses the stability of the processed sample in the autosampler before injection. nih.gov

For this compound, studies have shown that it is stable under these various conditions, with measured concentrations remaining within ±15% of the nominal values. nih.govmdpi-res.com

| Parameter | Result | Reference |

|---|---|---|

| Linearity Range | 1.0 - 1000 ng/mL | nih.gov |

| Correlation Coefficient (r²) | > 0.98 | nih.gov |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | nih.gov |

| Intra-day Accuracy (%) | 86 - 115 | ebi.ac.uk |

| Intra-day Precision (RSD %) | 2.1 - 16.1 | ebi.ac.uk |

| Inter-day Accuracy (%) | 90 - 110 | ebi.ac.uk |

| Inter-day Precision (RSD %) | 0.3 - 14 | ebi.ac.uk |

| Stability (Freeze-Thaw, Bench-Top, Post-Preparative) | Stable (Deviation < 15%) | mdpi-res.com |

Mechanistic Studies on the Biological Fate and Secondary Metabolism of 3 Hydroxyomeprazole

Identification and Characterization of Further Metabolic Pathways of 3-Hydroxyomeprazole

Following its initial formation, this compound undergoes further metabolic transformations, primarily through Phase II conjugation reactions and subsequent oxidation or reduction processes. These pathways play a crucial role in the detoxification and elimination of the compound from the body.

Glucuronidation and Sulfation by Phase II Enzymes

Phase II metabolism of this compound involves conjugation with endogenous molecules to increase its water solubility and facilitate excretion. The primary pathways are glucuronidation and sulfation. bio-conferences.orgresearchgate.net

Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the attachment of a glucuronic acid moiety to the hydroxyl group of this compound. bio-conferences.orgdergipark.org.tr This is a major metabolic route for the compound. dntb.gov.uaresearchgate.net In a study profiling omeprazole (B731) metabolites in mouse plasma and brain, a hydroxy glucuronide metabolite was identified. nih.gov

Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway involves the addition of a sulfonate group. bio-conferences.orgresearchgate.net Along with mono-oxygenation, sulfation has been identified as a significant metabolic pathway for omeprazole and its metabolites. researchgate.net

These conjugation reactions result in the formation of highly polar and readily excretable metabolites.

Subsequent Oxidation or Reduction Reactions and Metabolite Identification

Beyond Phase II conjugation, this compound and its parent compound, omeprazole, can undergo further oxidation and reduction reactions, leading to a variety of secondary metabolites.

Oxidation: In vitro studies with human liver microsomes have shown that this compound can be further oxidized. nih.gov One of the major secondary metabolites identified is hydroxysulphone , which is formed from both hydroxyomeprazole (B127751) and omeprazole sulphone. nih.gov The formation of hydroxysulphone from hydroxyomeprazole appears to be a linear kinetic process. nih.gov Another oxidative metabolite, tentatively identified as pyridine-N-oxide omeprazole sulphone , is also formed from omeprazole sulphone. nih.gov Studies have identified various oxidative reactions as part of the phase I metabolism of omeprazole, including the formation of precursor ions with m/z values of 316, 330, 332, 346, and 362. researchgate.net

Reduction: The sulfoxide (B87167) group of omeprazole and its metabolites can be reduced to a thioether. researchgate.netmdpi.com A metabolite with a mass-to-charge ratio (m/z) of 346, the same as omeprazole, was identified with a different fragmentation pattern, suggesting both sulfoxide reduction and mono-oxidation had occurred. mdpi.com

The identification of these metabolites has been facilitated by advanced analytical techniques such as ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HRMS). bio-conferences.orgmdpi.com

Table 1: Identified Secondary Metabolites of this compound and Related Compounds

| Precursor Compound | Metabolic Reaction | Resulting Metabolite | Key Enzyme(s) Involved | Reference |

| This compound | Glucuronidation | This compound glucuronide | UDP-glucuronosyltransferases (UGTs) | bio-conferences.orgdergipark.org.trnih.gov |

| This compound | Sulfation | This compound sulfate | Sulfotransferases (SULTs) | bio-conferences.orgresearchgate.netresearchgate.net |

| Hydroxyomeprazole | Oxidation | Hydroxysulphone | CYP3A activities | nih.gov |

| Omeprazole sulphone | Oxidation | Hydroxysulphone | S-mephenytoin hydroxylase (CYP2C19) | nih.gov |

| Omeprazole sulphone | Oxidation | Pyridine-N-oxide omeprazole sulphone | CYP3A activities | nih.gov |

| Omeprazole | Reduction & Oxidation | Thioether with mono-oxidation | Not specified | mdpi.com |

Role of this compound as an Inhibitor or Inducer of Drug-Metabolizing Enzymes in In Vitro or Animal Systems

The interaction of this compound with drug-metabolizing enzymes is a critical aspect of its pharmacological profile, as it can influence the metabolism of other co-administered drugs.

Direct Enzyme Inhibition Studies

In vitro studies have demonstrated that metabolites of omeprazole, including this compound, can inhibit the activity of cytochrome P450 (CYP) enzymes.

Inhibition of Other CYPs: Studies with tropical medicinal herbs have used the formation of this compound as a marker for CYP3A4 activity when assessing the inhibitory potential of these herbs on various CYP isoforms. researchgate.net

Table 2: In Vitro Inhibition of CYP Enzymes by Omeprazole and its Metabolites

| Compound | Enzyme(s) Inhibited | Type of Inhibition | Significance | Reference |

| Omeprazole Metabolites (including 5-hydroxyomeprazole) | CYP2C19, CYP3A4 | Reversible | Contribute to overall DDI risk | nih.gov |

| Omeprazole | CYP2C19, CYP3A4 | Time-dependent | Important factor in DDI risk assessment | nih.gov |

| Omeprazole Analogues | CYP2C19 | Varies | Used to study substrate selectivity | acs.org |

Gene Expression and Protein Induction Modulations

The induction of drug-metabolizing enzymes can lead to increased clearance of co-administered drugs, potentially reducing their efficacy.

CYP1A2 Induction: Omeprazole has been shown to induce the activity of CYP1A2 in vivo. researchgate.net

CYP3A4 and CYP2C19 Induction: Co-administration of omeprazole with carbamazepine, a known enzyme inducer, resulted in a decrease in the area under the curve (AUC) for both omeprazole and hydroxyomeprazole, suggesting induction of both CYP3A4 and CYP2C19. ki.se The induction appeared to be more pronounced for CYP3A4. ki.se

Regulation by Nuclear Receptors: The expression of many drug-metabolizing enzymes, including CYPs, is regulated by nuclear receptors such as the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR). tandfonline.com Interventions that affect these pathways, such as a high-fat diet, have been shown to alter the expression of CYPs and affect drug metabolism. tandfonline.com

Investigation of Potential Receptor Binding or Enzyme Substrate Interactions of this compound in Mechanistic Research

Understanding the binding interactions of this compound with enzymes and receptors provides insight into its metabolic fate and potential for drug interactions.

Substrate for Further Metabolism: this compound serves as a substrate for further metabolic reactions, primarily oxidation by CYP3A enzymes to form hydroxysulphone. nih.gov

Binding to CYP Enzymes: The metabolism of omeprazole and its derivatives is highly dependent on their binding orientation within the active site of CYP enzymes. Computational studies, including molecular docking and molecular dynamics simulations, have been employed to investigate the interactions between omeprazole analogues and CYP2C19. These studies have shown that the presence of active site water molecules can improve the prediction of binding energy.

Engineered Enzyme Systems: Engineered variants of P450 BM3 have been developed that can catalyze the 5-hydroxylation of omeprazole, the same reaction performed by human CYP2C19. nih.gov These engineered enzymes provide a tool for producing human metabolites for further study. nih.govresearchgate.net

In Vitro Binding Assays

In vitro studies utilizing human liver microsomes and recombinant cytochrome P450 (CYP) enzymes have been instrumental in elucidating the binding and subsequent metabolism of omeprazole and its metabolites. While specific binding affinity constants (e.g., Km, Ki) for this compound are not extensively detailed in the provided search results, the broader context of omeprazole metabolism provides significant insights.

Omeprazole is primarily metabolized by CYP2C19 and CYP3A4. researchgate.net The formation of its major metabolites, including 5-hydroxyomeprazole and this compound, is a result of this enzymatic activity. researchgate.netnih.gov Studies on the enantiomers of omeprazole have shown that they competitively inhibit each other's metabolism in human liver microsomes and in recombinant CYP2C19 and CYP3A4 systems. pharmgkb.org This competitive interaction suggests a shared binding site on these enzymes.

The formation of this compound is one of the key metabolic pathways for omeprazole. researchgate.net Further metabolism of primary metabolites, known as secondary metabolism, has also been investigated. For instance, hydroxyomeprazole can be further metabolized to a hydroxysulphone metabolite. nih.govnih.gov The kinetics of the formation of primary metabolites like hydroxyomeprazole are often biphasic, indicating the involvement of multiple CYP isoforms. nih.gov

Table 1: In Vitro Binding and Metabolism of Omeprazole and its Metabolites

| Compound | Interacting Enzyme(s) | Observation |

| Omeprazole (racemic) | CYP2C19, CYP3A4 | Enantiomers competitively inhibit each other's metabolism. pharmgkb.org |

| (R)-Omeprazole | CYP2C19, CYP3A4 | Metabolism to (R)-5-hydroxyomeprazole is mediated by both enzymes. nih.govunil.ch |

| (S)-Omeprazole | CYP2C19 | Exclusively hydroxylated to 5-hydroxyomeprazole by this enzyme. nih.govunil.ch |

| Hydroxyomeprazole | CYP3A4 | Predominantly involved in the formation of the hydroxysulphone metabolite. nih.gov |

Functional Enzyme Activity Modulations

The interaction of omeprazole and its metabolites with CYP enzymes extends beyond simple binding to the modulation of their catalytic activity. These modulations can manifest as either inhibition or induction of enzyme function, which has significant implications for the metabolism of other drugs.

Inhibition studies have been crucial in identifying the specific CYP isoforms responsible for omeprazole metabolism. For example, the formation of hydroxyomeprazole is significantly inhibited by isoform-selective inhibitors of S-mephenytoin hydroxylase (a function of CYP2C19), with some contribution from CYP3A4. nih.gov Conversely, the formation of omeprazole sulphone is primarily mediated by the CYP3A subfamily. nih.gov

The secondary metabolism of omeprazole's primary metabolites is also subject to enzyme modulation. The formation of a hydroxysulphone from hydroxyomeprazole is predominantly carried out by CYP3A activities. nih.gov In contrast, the formation of the same hydroxysulphone from omeprazole sulphone is mainly driven by S-mephenytoin hydroxylase (CYP2C19). nih.gov

Furthermore, omeprazole itself can act as an inhibitor of CYP2C19, affecting the metabolism of other drugs that are substrates for this enzyme. worktribe.com The enantiomers of omeprazole have been shown to competitively inhibit each other's metabolism, indicating a direct interaction with the active site of CYP2C19 and CYP3A4. pharmgkb.org This competitive inhibition can alter the metabolic profile and clearance of the individual enantiomers. researchgate.net

Table 2: Functional Modulation of Cytochrome P450 Enzymes by Omeprazole and its Metabolites

| Modulator | Affected Enzyme(s) | Type of Modulation | Finding |

| Omeprazole | CYP2C19 | Inhibition | Competitively inhibits the metabolism of other CYP2C19 substrates. worktribe.com |

| Omeprazole Enantiomers | CYP2C19, CYP3A4 | Competitive Inhibition | The enantiomers inhibit each other's metabolism. pharmgkb.org |

| Omeprazole | CYP1A1, CYP1A2 | Induction | Induces the synthesis of these enzymes. psu.edu |

| Hydroxyomeprazole | CYP3A4 | Substrate | Is metabolized to hydroxysulphone, indicating it acts as a substrate. nih.gov |

| Omeprazole Sulphone | CYP2C19 | Substrate | Is metabolized to hydroxysulphone, indicating it acts as a substrate. nih.gov |

Application of 3 Hydroxyomeprazole As a Research Probe or Biomarker in Non Human Systems

Utilization as a Mechanistic Probe for CYP2C19 Activity in In Vitro Assays

In vitro assays are fundamental for understanding the biochemical mechanisms of drug metabolism. The use of a probe substrate, a compound selectively metabolized by a specific enzyme, is a cornerstone of this research.

Development of Probe Substrate Assays

The development of probe substrate assays for CYP2C19 has historically focused on compounds that are selectively and extensively metabolized by this enzyme. While (S)-mephenytoin was an early probe, omeprazole (B731) has become a more common and safer alternative nih.gov. Assays for CYP2C19 activity using omeprazole measure the rate of formation of its hydroxylated metabolites. The scientific literature, including guidance from regulatory bodies, consistently identifies the metabolic pathway leading to 5-Hydroxyomeprazole as the key reaction for these assays doi.org.

There is a lack of specific research detailing the development or validation of in vitro assays that use the formation of 3-Hydroxyomeprazole as the primary endpoint for measuring CYP2C19 activity. The focus remains on the more predominant 5-hydroxylation pathway.

Application in High-Throughput Screening for Enzyme Modulators

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for their potential to inhibit or induce enzyme activity nih.gov. For CYP2C19, HTS assays are designed to quickly measure the impact of test compounds on the metabolism of a probe substrate. These assays typically utilize recombinant enzymes or human liver microsomes and measure the formation of a specific metabolite.

While HTS methods are widely used, their application for discovering CYP2C19 modulators relies on established probe reactions. Again, the conversion of omeprazole to 5-Hydroxyomeprazole is the standard reaction measured. There is no available evidence to suggest that the formation of This compound is used as an endpoint in HTS campaigns for identifying CYP2C19 modulators.

Application in Preclinical Drug-Drug Interaction Studies

Preclinical studies are essential for predicting the potential for drug-drug interactions (DDIs) in humans. These studies often involve both in vitro experiments and in vivo animal models to assess how a new drug candidate might affect the metabolism of other drugs.

Evaluation of Metabolic Drug-Drug Interactions in Animal Models

In animal models, omeprazole is often administered to assess the in vivo activity of CYP2C19 and to study the DDI potential of co-administered drugs nih.gov. The pharmacokinetic profile of omeprazole and its primary metabolite, 5-Hydroxyomeprazole , is analyzed to determine if a co-administered drug inhibits or induces CYP2C19 activity. A change in the ratio of the parent drug to its metabolite indicates a DDI.

Scientific studies detailing the use of This compound levels as a specific biomarker for evaluating metabolic DDIs in animal models are not present in the available literature.

Prediction of Metabolic Interactions Using In Vitro to In Vivo Extrapolation (IVIVE)

In vitro to in vivo extrapolation (IVIVE) is a modeling technique used to predict the in vivo effects of a drug from in vitro data. For DDI predictions, in vitro inhibition data (such as Ki or IC50 values) obtained from assays using a CYP2C19 probe substrate are used in mathematical models to forecast the potential magnitude of a DDI in vivo.

The accuracy of IVIVE predictions depends on robust in vitro data. The inhibition of 5-Hydroxyomeprazole formation is the standard in vitro input for predicting CYP2C19-mediated DDIs researchgate.netsemanticscholar.org. There is no indication from the reviewed literature that data related to the formation of This compound is utilized in IVIVE models for this purpose.

Use in Phenotyping of CYP2C19 Activity in Genetically Modified Animal Models

Genetically modified animal models, such as those with "humanized" livers or specific gene knockouts, are valuable tools for studying human drug metabolism. Phenotyping in these models involves administering a probe drug to determine the functional activity of a specific enzyme, like human CYP2C19, expressed in the animal.

Omeprazole is used as a phenotyping probe in such models. The metabolic ratio of omeprazole to 5-Hydroxyomeprazole in plasma is calculated to determine the CYP2C19 phenotype (e.g., poor, intermediate, or extensive metabolizer) scielo.br. This allows researchers to study the consequences of genetic variations in CYP2C19 on drug disposition. The use of This compound for phenotyping CYP2C19 activity in these specialized animal models is not documented.

Theoretical and Computational Approaches to 3 Hydroxyomeprazole Research

Molecular Docking and Dynamics Simulations for Enzyme-Substrate Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for investigating how 3-hydroxyomeprazole and its parent compound, omeprazole (B731), interact with metabolizing enzymes, primarily cytochrome P450 2C19 (CYP2C19).

Modeling of this compound Binding to CYP2C19 Active Site

Computational modeling has been instrumental in elucidating the binding modes of omeprazole enantiomers within the active site of CYP2C19. acs.org Studies have utilized molecular docking to predict the orientation of these molecules, followed by MD simulations to refine these poses and understand their dynamic behavior. acs.org For instance, docking simulations have been used to generate potential binding poses of omeprazole enantiomers in the CYP2C19 active site, which are then subjected to further analysis. acs.orgnih.gov

Research has shown that the inclusion of explicit water molecules in the active site can improve the accuracy of binding energy predictions, especially when these water molecules form a hydrogen-bonding network between the ligand and the protein. The binding of omeprazole-based analogues to CYP2C19 has been systematically investigated using a combination of molecular docking, MD simulations, and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations. These studies have provided detailed analyses of the binding modes of these compounds.

Structural analysis based on in silico modeling has revealed that certain amino acid residues, such as F114 and A297, are integral to the active site where omeprazole binds. nih.gov Furthermore, computational frameworks like UniDesign have been employed to redesign enzymes like CYP102A1 for the stereoselective hydroxylation of omeprazole, identifying key mutations in the active site that influence substrate binding and transition state stability. mdpi.compreprints.orgresearchgate.net

Conformational Analysis and Binding Free Energy Calculations

Conformational analysis and the calculation of binding free energies are crucial for understanding the stability and selectivity of enzyme-substrate complexes. MD simulations allow for the exploration of various conformational states of the ligand within the enzyme's active site over time. acs.org

Binding free energy calculations, often performed using methods like thermodynamic integration and MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), provide quantitative estimates of the affinity between the ligand and the protein. acs.orgfigshare.comresearchgate.net These calculations have been essential in explaining the stereo- and regioselective metabolism of omeprazole by CYP2C19. acs.orgfigshare.com For example, a computational protocol integrating binding free energy calculations with hybrid quantum mechanics/molecular mechanics (QM/MM) has been used to investigate this selectivity. acs.orgfigshare.com

These studies have revealed that water-mediated hydrogen bond networks play a significant role in determining the binding affinity of the substrate. acs.orgfigshare.com The calculated binding free energies, when incorporated into the analysis of reaction energy barriers, have led to predictions of metabolic ratios that align well with experimental data. acs.org For instance, uncorrected free energy barriers might predict one metabolic outcome, but after accounting for binding affinities, the predictions shift to more accurately reflect experimental observations. acs.org

Table 1: Computational Methods in this compound Research

| Computational Method | Application in this compound Research | Key Findings |

|---|---|---|

| Molecular Docking | Predicts the preferred binding orientation of omeprazole and its analogues within the CYP2C19 active site. acs.orgnih.gov | Identifies key amino acid residues involved in binding and provides starting structures for MD simulations. acs.orgnih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the enzyme-substrate complex, allowing for conformational analysis. acs.org | Reveals the importance of water-mediated interactions and the stability of different binding poses. acs.org |

| Binding Free Energy Calculations (e.g., TI, MM-PBSA) | Quantifies the binding affinity between omeprazole enantiomers and CYP2C19. acs.orgresearchgate.net | Helps to explain the stereoselectivity of omeprazole metabolism by correcting reaction energy barriers. acs.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Investigates the electronic details of the hydroxylation reaction mechanism within the protein environment. acs.orgacs.org | Elucidates transition state structures and energy barriers, providing insights into regioselectivity and stereoselectivity. acs.org |

| Density Functional Theory (DFT) | Calculates the energetics of reaction pathways and activation barriers for hydroxylation. acs.org | Predicts the thermodynamic and kinetic favorability of different metabolic routes. acs.orgnih.gov |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT) and hybrid QM/MM methods, are employed to investigate the intricate details of the chemical reactions involved in omeprazole metabolism.

Transition State Analysis for Hydroxylation

The hydroxylation of omeprazole to form this compound and other hydroxylated metabolites is a key metabolic step. Quantum chemical methods allow for the detailed analysis of the transition states involved in this process. acs.orgacs.org The rate-determining step in P450-catalyzed hydroxylation is typically the abstraction of a hydrogen atom. acs.org

QM/MM calculations have been used to determine the free energy profiles and activation energy barriers for the hydroxylation of omeprazole enantiomers by CYP2C19. acs.org These calculations have shown that the protein environment can significantly influence the reactivity, sometimes overriding the intrinsic reactivity predicted by bond dissociation energies alone. acs.org DFT calculations have also been used to study the C-H bond activation mechanism, demonstrating a two-state rebound process for the hydroxylation of R- and S-omeprazole. acs.org

Computational studies have identified mutations that can enhance the transition state for the hydroxylation of one enantiomer while destabilizing the other, providing a basis for engineering enzymes with improved stereoselectivity. mdpi.compreprints.org

Prediction of Regioselectivity and Stereoselectivity

One of the significant contributions of computational chemistry to omeprazole research is the prediction and explanation of its regioselective and stereoselective metabolism. CYP2C19 preferentially hydroxylates the R-enantiomer of omeprazole at the 5-methyl position to form 5-hydroxyomeprazole, while the S-enantiomer is metabolized to a lesser extent. acs.orgfigshare.comnih.gov

Computational studies have successfully modeled this selectivity. By calculating the activation energy barriers for different metabolic pathways, researchers have been able to predict which sites on the molecule are more likely to be hydroxylated. acs.org For example, in the metabolism of R-omeprazole by CYP2C19, the 5-methyl site is strongly favored over the 5'-methoxy site due to a higher activation energy barrier and lower binding free energy for the latter pathway. acs.org

The integration of binding free energy calculations with QM/MM calculations within a Curtin-Hammett framework has proven to be an effective approach for accurately modeling metabolic selectivity. acs.orgfigshare.com This combined approach considers both the relative stability of different binding poses and the intrinsic reactivity of each pose. acs.org DFT studies have also provided insights, with calculated activation free energy barriers for hydrogen abstraction being lower for R-omeprazole (15.7 kcal/mol) than for S-omeprazole (17.5 kcal/mol), consistent with the observed stereoselectivity. researchgate.netacs.org

In Silico Prediction of this compound's Further Metabolism and Potential Interactions

In silico tools play a crucial role in predicting the subsequent metabolic fate of this compound and its potential for drug-drug interactions. sapub.orgpensoft.net These methods leverage knowledge-based systems and machine learning algorithms to forecast metabolic pathways and potential toxicities. pensoft.net

The formation of this compound is primarily mediated by CYP3A4. sapub.org In silico approaches can help predict whether this metabolite will undergo further Phase I or Phase II metabolic reactions. By analyzing the structure of this compound, these tools can identify potential sites for further oxidation, glucuronidation, or sulfation.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Metabolism Relationship (QSMR) Studies Related to Omeprazole Hydroxylation

Quantitative Structure-Activity Relationship (QSAR) and its counterpart, Quantitative Structure-Metabolism Relationship (QSMR), are computational modeling techniques used to correlate the chemical structure of a compound with its biological activity or metabolic profile, respectively. annamalaiuniversity.ac.inresearchgate.net These models are founded on the principle that the structural and physicochemical properties of a molecule dictate its interactions with biological systems, including metabolic enzymes. ahajournals.org By establishing a mathematical relationship between molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and a defined endpoint (such as the rate of metabolism), QSAR and QSMR models can predict the behavior of new, untested compounds. annamalaiuniversity.ac.inresearchgate.net

While extensive, specific QSAR or QSMR models for the formation of this compound are not widely documented in publicly available literature, the principles of these approaches are evident in various computational studies on omeprazole metabolism. Molecular modelling of omeprazole with the active sites of cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, has provided insights consistent with known metabolic pathways. nih.gov Such studies are foundational to QSAR and QSMR, as they help identify the key interactions and structural features that determine metabolic outcomes. nih.gov

The metabolism of omeprazole is stereoselective, with different enzymes favoring the metabolism of its R- and S-enantiomers to various metabolites, including this compound. medscape.comresearchgate.net CYP3A4 is noted to convert S-omeprazole to this compound. medscape.com Computational techniques such as Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) have been employed to investigate the stereo- and regioselective metabolism of omeprazole by CYP2C19. acs.orgnih.gov These studies provide a detailed, energy-based understanding of why certain metabolic pathways are preferred, which is a core concept of QSMR.

Research using DFT calculations has shed light on the C-H bond activation mechanism, a critical step in the hydroxylation of omeprazole. nih.govacs.org These studies have calculated the activation free energy barriers for the hydrogen abstraction from the different enantiomers of omeprazole, providing a quantitative measure of their susceptibility to metabolism by CYP2C19. nih.govacs.org The computational results indicate that CYP2C19 preferentially metabolizes R-omeprazole to hydroxyomeprazole (B127751). nih.govacs.org

The findings from these advanced computational methods are crucial for building robust QSAR and QSMR models. For instance, understanding the energy barriers for hydroxylation at different positions on the omeprazole molecule can help in the selection of relevant quantum chemical descriptors for a predictive model.

Below is a data table summarizing the calculated activation free energy barriers for the hydroxylation of R-omeprazole and S-omeprazole by CYP2C19, as determined by DFT studies.

| Omeprazole Enantiomer | Metabolic Process | Catalyzing Enzyme | Calculated Activation Free Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| R-omeprazole | Hydrogen Abstraction for Hydroxylation | CYP2C19 | 15.7 | nih.govacs.org |

| S-omeprazole | Hydrogen Abstraction for Hydroxylation | CYP2C19 | 17.5 | nih.govacs.org |

This data illustrates the energetic preference for the hydroxylation of the R-enantiomer by CYP2C19, a key insight for understanding the stereoselective metabolism of omeprazole. While this is not a full QSMR model, it represents a fundamental component of one, linking a structural property (chirality) to a metabolic outcome (rate of activation for hydroxylation) through a quantitative descriptor (activation energy). The development of comprehensive QSAR and QSMR models for omeprazole hydroxylation would involve expanding this approach to a larger set of related compounds and correlating a wider range of molecular descriptors with experimentally determined metabolic rates.

Future Research Directions and Unanswered Questions Regarding 3 Hydroxyomeprazole

Discovery of Novel Metabolic Pathways and Their Enzymatic Underpinnings

While the conversion of omeprazole (B731) to 3-hydroxyomeprazole is predominantly attributed to the CYP3A4 enzyme, the complete metabolic picture may be more complex. pharmgkb.orgjnmjournal.org Future research should focus on identifying potential alternative or minor metabolic pathways that contribute to the formation of this compound. It is plausible that other cytochrome P450 isoforms or even non-P450 enzymes could play a role, particularly under specific physiological conditions or in certain patient populations.

Unanswered questions in this area include:

Are there other enzymes besides CYP3A4 that can generate this compound, and what is their relative contribution?

Do genetic polymorphisms in enzymes other than the primary CYP pathways influence the rate of this compound formation?

Could disease states, such as liver impairment or inflammation, alter the enzymatic landscape, leading to the recruitment of novel metabolic pathways for omeprazole?

Investigating these questions will require sensitive and specific in vitro assays using a panel of recombinant enzymes and human liver preparations. Furthermore, studies exploring drug-drug interactions could reveal unexpected enzymatic pathways. For instance, if the formation of this compound persists despite potent inhibition of CYP3A4, it would strongly suggest the involvement of other enzymes.

Development of Advanced In Vitro and In Vivo Research Models for Metabolic Studies

To date, much of our understanding of this compound metabolism has been derived from traditional models such as human liver microsomes and recombinant enzyme systems. worktribe.comnih.gov While valuable, these models have limitations. The development and application of more sophisticated research models are essential for a more physiologically relevant understanding of this compound's formation and disposition.

Future progress in this area will likely involve:

Three-Dimensional (3D) Cell Cultures: Moving from 2D cell cultures to 3D spheroids or organoids can provide a more accurate representation of the liver microenvironment. jbtr.or.kr Studies have shown that hepatic cells like HepaRG, when cultured in 3D, exhibit higher and more stable expression of metabolic enzymes, including various CYPs, compared to traditional 2D cultures. jbtr.or.kr These models could offer more predictive data on the metabolic fate of omeprazole.

Organ-on-a-Chip Technology: Microfluidic devices that mimic the structure and function of the liver can provide a dynamic environment for studying drug metabolism. These "liver-on-a-chip" models allow for the precise control of experimental conditions and the potential to co-culture different cell types to better replicate the in vivo setting.

Humanized Animal Models: The use of mice with "humanized" livers, generated by engrafting human hepatocytes, offers a powerful in vivo tool. These models can more accurately reflect human-specific metabolic pathways and the impact of genetic polymorphisms on drug metabolism.

These advanced models will be instrumental in studying the nuances of this compound formation, including potential secondary metabolism of the compound itself, and how these processes are influenced by the complex interplay of different cell types within the liver.

Integration of Multi-Omics Technologies for Comprehensive Understanding

Key areas for integration include:

Metabolomics: Untargeted metabolomics can identify the full spectrum of metabolites produced from omeprazole, potentially uncovering novel or unexpected metabolic products. nih.govmdpi.com This technique can also assess the broader metabolic impact of omeprazole and this compound on endogenous cellular pathways.

Proteomics: Proteomic analysis can quantify changes in the expression levels of metabolic enzymes and other proteins in response to omeprazole exposure. mdpi.com This could reveal, for example, if omeprazole or this compound induces or suppresses the expression of the very enzymes responsible for their metabolism, a phenomenon known to occur with some drugs.

Genomics and Transcriptomics: Integrating genomic data, particularly CYP2C19 and CYP3A4 genotypes, with transcriptomic (gene expression) data can provide a clearer picture of how an individual's genetic makeup influences their metabolic capacity and response to omeprazole. ahajournals.orgnih.gov

By combining these datasets, researchers can build comprehensive models that link genetic predispositions to enzymatic function, metabolite formation, and ultimately, clinical outcomes. This multi-omics approach is crucial for untangling the complex web of factors that determine an individual's response to omeprazole.

Exploration of Emerging Analytical Technologies for Ultra-Sensitive and Spatially Resolved Quantification

The accurate and sensitive quantification of this compound in various biological matrices is fundamental to pharmacokinetic and metabolic studies. While methods like liquid chromatography-mass spectrometry (LC-MS) are well-established, emerging analytical technologies offer exciting new possibilities. scispace.comnih.gov

Future research should leverage:

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (QTOF) mass spectrometers provide superior sensitivity and specificity, enabling the detection and quantification of low-abundance metabolites and the confident identification of unknown compounds. mdpi.com